molecular formula C4H6F4O2 B15317519 1-Propanol, 2,2,3,3-tetrafluoro-3-methoxy-

1-Propanol, 2,2,3,3-tetrafluoro-3-methoxy-

Cat. No.: B15317519
M. Wt: 162.08 g/mol
InChI Key: ILUHDFNNECCMJZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is a fluorinated alcohol with the molecular formula C4H6F4O2. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method includes the reaction of 3-methoxypropan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to ensure high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to changes in protein conformation and activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties. These properties include increased stability, reactivity, and the ability to participate in specific chemical reactions that similar compounds may not undergo .

Properties

Molecular Formula

C4H6F4O2

Molecular Weight

162.08 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropan-1-ol

InChI

InChI=1S/C4H6F4O2/c1-10-4(7,8)3(5,6)2-9/h9H,2H2,1H3

InChI Key

ILUHDFNNECCMJZ-UHFFFAOYSA-N

Canonical SMILES

COC(C(CO)(F)F)(F)F

Origin of Product

United States

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